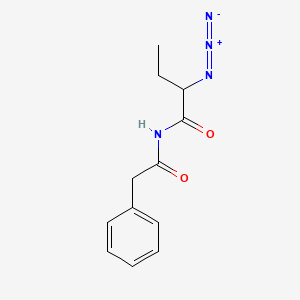

2-Azido-N-phenylacetyl-butyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-アジド-N-フェニルアセチル-ブチルアミドは、分子式C12H14N4O2、分子量246.27 g/molの有機化合物です 。この化合物は、フェニルアセチル-ブチルアミド構造にアジド基(-N3)が結合していることを特徴としています。主にプロテオミクス研究やその他の科学的用途に使用されています 。

準備方法

合成経路と反応条件

2-アジド-N-フェニルアセチル-ブチルアミドの合成は、通常、塩基の存在下でフェニルアセチルクロリドをブチルアミドと反応させてN-フェニルアセチル-ブチルアミドを生成することから始まります。この中間体を適切な条件下でアジ化ナトリウム(NaN3)で処理すると、アジド基が導入され、2-アジド-N-フェニルアセチル-ブチルアミドが生成されます 。

工業的生産方法

2-アジド-N-フェニルアセチル-ブチルアミドの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、温度、圧力、溶媒の選択などの反応条件を最適化して、最終生成物の高収率と純度を確保することが含まれます 。

化学反応の分析

反応の種類

2-アジド-N-フェニルアセチル-ブチルアミドは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。

置換反応: アジド基は、他の求核剤に置き換えられる求核置換反応に関与する可能性があります。

還元反応: アジド基は、触媒の存在下で水素ガス(H2)などの還元剤を使用して、アミン基(-NH2)に還元することができます。

環状付加反応: アジド基は、ヒュイスゲン1,3-双極子環状付加反応などの環状付加反応を起こして、トリアゾールを生成することができます.

一般的な試薬と条件

アジ化ナトリウム(NaN3): アジド基の導入に使用されます。

水素ガス(H2)と触媒: 還元反応に使用されます。

銅(I)触媒: 環状付加反応に使用されます.

生成される主な生成物

アミン: アジド基の還元によって生成されます。

トリアゾール: 環状付加反応によって生成されます.

科学研究への応用

2-アジド-N-フェニルアセチル-ブチルアミドは、プロテオミクス研究、化学生物学、医薬品化学、工業的用途など、いくつかの科学研究への応用があります。

科学的研究の応用

2-Azido-N-phenylacetyl-butyramide has several scientific research applications, including:

Proteomics Research: Used as a building block for the synthesis of peptides and proteins with azido modifications, enabling site-specific labeling and functionalization.

Chemical Biology: Utilized in the study of biological processes through bioorthogonal chemistry, allowing for the tracking and manipulation of biomolecules in living systems.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industrial Applications: Employed in the synthesis of specialty chemicals and materials with unique properties.

作用機序

2-アジド-N-フェニルアセチル-ブチルアミドの作用機序は、主にアジド基の反応性によるものです。アジド基は、シュタウディンガーリガンドやクリックケミストリーなどの生体直交反応を起こして、標的分子と共有結合を形成することができます。これらの反応は非常に特異的で、内因性生物学的プロセスを妨げません。そのため、この化合物は生体分子の標識と追跡に役立ちます 。

類似化合物の比較

類似化合物

2-アジドアセトアミド: 構造が似ていますが、フェニルアセチル基とブチルアミド基がありません。

2-アジド-N-フェニルアセトアミド: 類似していますが、ブチルアミド基がありません。

2-アジド-N-ベンジルアセトアミド: 類似していますが、フェニルアセチル基の代わりにベンジル基を持っています.

独自性

2-アジド-N-フェニルアセチル-ブチルアミドは、アジド基とフェニルアセチル基、ブチルアミド基の特定の組み合わせが特徴です。この構造は独特の反応性と特性を提供し、プロテオミクスと化学生物学の研究において特に役立ちます 。

類似化合物との比較

Similar Compounds

2-Azidoacetamide: Similar in structure but lacks the phenylacetyl and butyramide groups.

2-Azido-N-phenylacetamide: Similar but lacks the butyramide group.

2-Azido-N-benzylacetamide: Similar but has a benzyl group instead of the phenylacetyl group.

Uniqueness

2-Azido-N-phenylacetyl-butyramide is unique due to its specific combination of the azido group with the phenylacetyl and butyramide moieties. This structure provides distinct reactivity and properties, making it particularly useful in proteomics and chemical biology research .

特性

分子式 |

C12H14N4O2 |

|---|---|

分子量 |

246.27 g/mol |

IUPAC名 |

2-azido-N-(2-phenylacetyl)butanamide |

InChI |

InChI=1S/C12H14N4O2/c1-2-10(15-16-13)12(18)14-11(17)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,17,18) |

InChIキー |

IZIOFBWVIYLYHQ-UHFFFAOYSA-N |

正規SMILES |

CCC(C(=O)NC(=O)CC1=CC=CC=C1)N=[N+]=[N-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048850.png)

![4-hydroxy-6-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048858.png)

![7-(4-chlorobenzyl)-8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048861.png)

![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)

![N-(2-Bromo-4,6-difluorophenyl)-2-((3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048886.png)

![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048891.png)